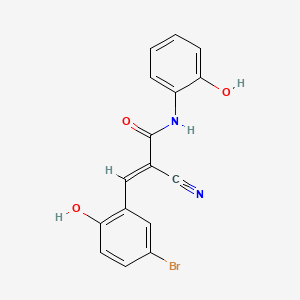![molecular formula C22H22N4O4 B15314017 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a triazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the triazole derivative with a propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the propanoic acid moiety.
Reduction: Reduction reactions could target the triazole ring or the carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and Fmoc group could play crucial roles in binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl and Fmoc groups.
Fmoc-protected amino acids: Similar in having the Fmoc protecting group but differ in the amino acid structure.
Triazole-containing compounds: Share the triazole ring but differ in other functional groups.
Uniqueness
The uniqueness of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its combination of the triazole ring, Fmoc group, and propanoic acid moiety, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C22H22N4O4 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H22N4O4/c1-13-23-14(2)26(25-13)11-20(21(27)28)24-22(29)30-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-12H2,1-2H3,(H,24,29)(H,27,28) |
Clave InChI |
FZGOFHYPNHTRGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


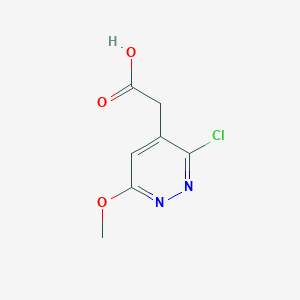


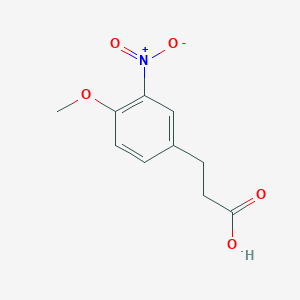
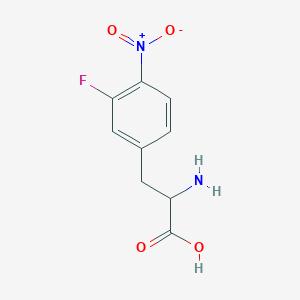


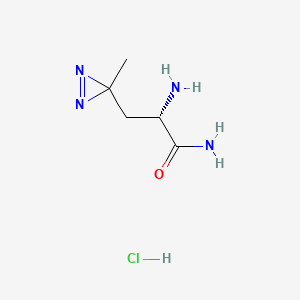
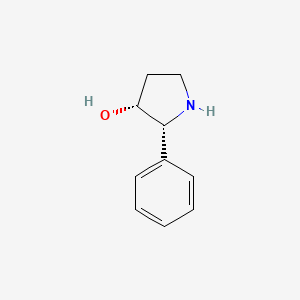


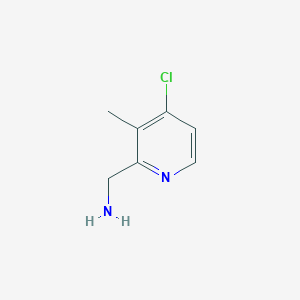
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
